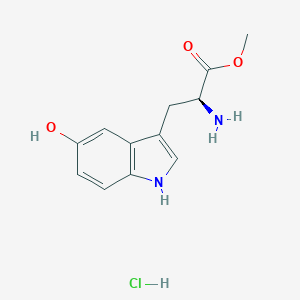

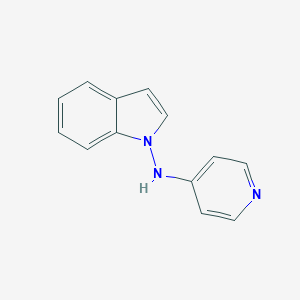

3-Piperidin-4-ylmethylpyridine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of piperidin-4-ylmethylpyridine derivatives involves multiple steps, including chlorination, condensation, and catalytic hydrogenation processes. For instance, one method involves the synthesis of 2-chloro-4-(piperidin-1-ylmethyl)pyridine from 2-amino-4-methylpyridine through successive chlorination and condensation with piperidine, yielding an overall yield of about 62% (Shen Li, 2012). Another synthesis approach is demonstrated by the conversion of nipecotamide and isonipecotamide into orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives through a straightforward two-step procedure (Urban Košak, B. Brus, & S. Gobec, 2014).

Molecular Structure Analysis

The molecular and crystal structures of various piperidine derivatives have been elucidated through X-ray diffraction analysis. These studies reveal the conformational flexibility of piperidine rings and their ability to form extensive networks of intramolecular and intermolecular hydrogen bonds, influencing the packing of molecules in crystals (L. Kuleshova & V. Khrustalev, 2000).

Chemical Reactions and Properties

Piperidine derivatives undergo a variety of chemical reactions, including base-catalyzed rearrangements, hydrogenation, and Mannich condensations. These reactions are crucial for modifying the chemical structure and properties of piperidine compounds for specific applications. For example, the selective hydrogenation of 3-hydroxypyridinium salts using a homogeneous iridium catalyst provides a direct access to piperidin-3-one derivatives (Wen-Xue Huang et al., 2015).

Physical Properties Analysis

The physical properties of piperidine derivatives, including their solubility, melting points, and crystal structures, are influenced by their molecular conformation and intermolecular interactions. For instance, the crystal structure analysis of sulfapyridine solvates shows how molecular shape and hydrogen bonding networks impact the physical state and stability of these compounds (J. Pratt, Janna Hutchinson, & C. Stevens, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of piperidine derivatives are determined by their functional groups and molecular structure. Detailed studies on the NMR and antioxidant potency of specific piperidine derivatives highlight the significance of substituents and molecular conformation on their chemical behavior and efficacy (J. Dineshkumar & P. Parthiban, 2022).

Applications De Recherche Scientifique

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer .

Safety And Hazards

The compound is labeled with the exclamation mark pictogram, indicating that it may cause less serious health effects or damage to the ozone layer . The hazard statements associated with it are H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P280 and P305+P351+P338, indicating that protective gloves/protective clothing/eye protection/face protection should be worn, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Propriétés

IUPAC Name |

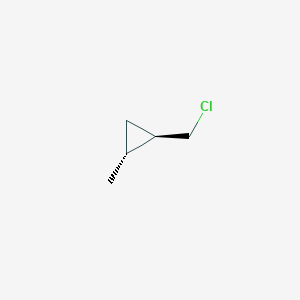

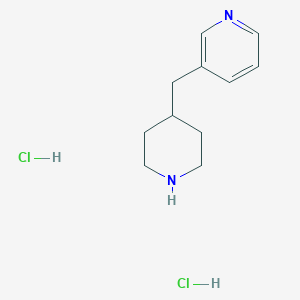

3-(piperidin-4-ylmethyl)pyridine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c1-2-11(9-13-5-1)8-10-3-6-12-7-4-10;;/h1-2,5,9-10,12H,3-4,6-8H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAORYHAQUWVVDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CN=CC=C2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592100 |

Source

|

| Record name | 3-[(Piperidin-4-yl)methyl]pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Piperidin-4-ylmethylpyridine dihydrochloride | |

CAS RN |

1172053-95-0 |

Source

|

| Record name | 3-[(Piperidin-4-yl)methyl]pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Propan-2-yltetracyclo[4.3.0.02,4.03,7]non-8-ene](/img/structure/B46158.png)

![Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl-](/img/structure/B46167.png)

![4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalene-1,7-diol](/img/structure/B46175.png)